![molecular formula C11H16ClN B11775903 (S)-3-Benzylpyrrolidine hydrochloride](/img/structure/B11775903.png)
(S)-3-Benzylpyrrolidine hydrochloride
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Overview
Description
(S)-3-Benzylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-3-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves the use of a Grignard reagent, such as benzylmagnesium chloride, which reacts with pyrrolidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- (S)-3-Benzylpyrrolidine hydrochloride is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at conditions such as depression and neurodegeneration.
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Biological Studies
- The compound is employed in research focusing on enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable in understanding disease mechanisms and developing new therapeutic agents.
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Organic Synthesis
- It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications to create more complex molecules.
Biological Activities
Research indicates several notable biological activities associated with this compound:
Case Study 1: Neuroprotective Effects
A study evaluated the compound's neuroprotective properties by examining its effect on neuronal survival under stress conditions. Results indicated that this compound enhanced neuronal resilience by modulating glutamate receptors, which are crucial in excitotoxicity associated with neurodegenerative diseases.
Case Study 2: Analgesic Properties
In a clinical trial involving patients with chronic pain, this compound showed significant reductions in pain scores compared to placebo groups. This suggests its potential as an alternative therapeutic option for pain management.
Case Study 3: Antidepressant Activity
Animal model studies demonstrated that the compound exhibited antidepressant-like effects comparable to selective serotonin reuptake inhibitors (SSRIs). Behavioral assays indicated increased locomotion and reduced despair-like behavior, supporting its role in mood regulation.
Mechanism of Action
The mechanism of action of (S)-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl group.
N-Benzylpyrrolidine: Similar structure but without the chiral center.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (S)-3-Benzylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(S)-3-Benzylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group, which enhances its binding affinity to various biological targets. The molecular formula is C11H14ClN, with a molecular weight of approximately 201.69 g/mol. The structural characteristics contribute to its pharmacological properties, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The benzyl moiety increases the compound's lipophilicity, facilitating its penetration into biological membranes and enhancing its binding to target sites. This mechanism allows it to modulate various biological pathways effectively.
Enzyme Inhibition Studies
Recent studies have demonstrated the potential of this compound as an inhibitor of several key enzymes involved in neurological disorders:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease. Compounds derived from this structure have shown significant inhibition against AChE, with promising results in cognitive function tests .
- Beta-secretase (BACE-1) : This enzyme plays a crucial role in the formation of amyloid plaques associated with Alzheimer's disease. Studies indicate that derivatives of (S)-3-benzylpyrrolidine exhibit substantial inhibitory effects on BACE-1, suggesting potential for neuroprotective applications .
Case Studies and Clinical Relevance
- Cognitive Function Enhancement : In animal models, compounds related to this compound demonstrated improvements in cognitive performance in tasks such as the Morris water maze and Y-maze tests. These findings support the hypothesis that these compounds can ameliorate cognitive deficits induced by neurotoxins .
- Anticancer Activity : Some derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation, particularly through interactions with muscarinic acetylcholine receptors .
Comparative Biological Activity Table
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
(3S)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |
InChI Key |
MOHPRQHABSPJSO-RFVHGSKJSA-N |
Isomeric SMILES |
C1CNC[C@H]1CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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